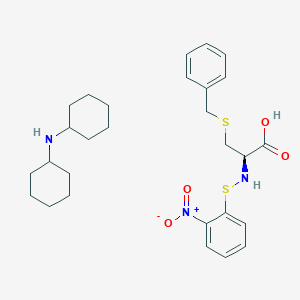

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

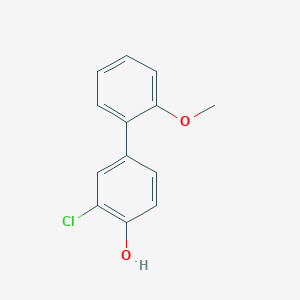

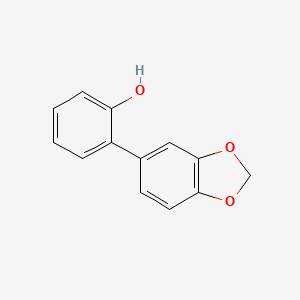

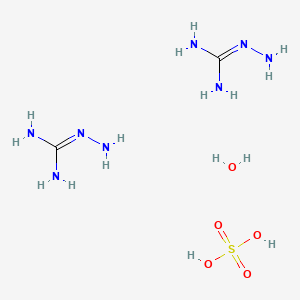

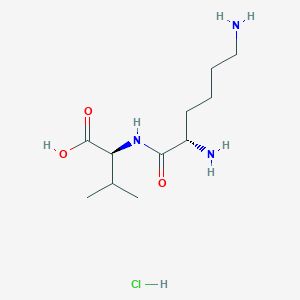

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) is a useful research compound. Its molecular formula is C28H39N3O4S2 and its molecular weight is 545.8 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) is 545.23819908 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Peptides and Proteins

The utility of specific sulfenyl groups, such as the N-(2-Nitrophenylsulfenyl) group, is highlighted in the synthesis of peptides and proteins. For instance, the protection of thiol functions of cysteine with the 3-nitro-2-pyridylsulfenyl (Npys) group has been effectively applied in solid-phase synthesis of peptides. This method underscores the importance of Npys for its chemical stability and thiol-activating character, facilitating peptide-carrier protein conjugation reactions through cysteine residues. Such applications are crucial for the development of therapeutic peptides and understanding protein functions (Albericio et al., 2009).

Organic Gelators

Secondary ammonium salts, including dicyclohexylammonium nitrocinnamate and benzoate salts, have been explored for their gelation properties. These compounds demonstrate excellent gelation abilities, forming supramolecular structures that are key for the development of load-bearing, moldable, and self-healing materials. Such materials have potential applications in various fields, including materials science and biomedical engineering (Trivedi et al., 2005; Sahoo et al., 2012).

Reaction Mechanisms and Stability Studies

Research into the reaction mechanisms involving thiols and their protection strategies has been extensive, with studies examining the stability and reactivity of compounds like NpysCl, which is pivotal in the synthesis of Npys-protected amino acids. These studies provide insights into the optimal conditions for synthesizing amino acid derivatives and their subsequent applications in peptide and protein synthesis. The stability and reactivity of such compounds under different conditions are essential for developing efficient synthesis strategies (Pugh et al., 2009).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) involves the reaction of 2-nitrobenzenesulfonyl chloride with S-benzyl-L-cysteine in the presence of a base to form N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine. This compound is then reacted with dicyclohexylamine in the presence of a suitable solvent to form the dicyclohexylammonium salt of N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine.", "Starting Materials": [ "2-nitrobenzenesulfonyl chloride", "S-benzyl-L-cysteine", "base", "dicyclohexylamine", "suitable solvent" ], "Reaction": [ "Step 1: Dissolve S-benzyl-L-cysteine in a suitable solvent and add a base such as triethylamine or sodium hydroxide to the solution.", "Step 2: Add 2-nitrobenzenesulfonyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours until completion.", "Step 4: Isolate the product N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine by filtration or extraction.", "Step 5: Dissolve N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine in a suitable solvent and add dicyclohexylamine to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours until completion.", "Step 7: Isolate the product N-(2-nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) by filtration or extraction." ] } | |

CAS No. |

7675-65-2 |

Molecular Formula |

C28H39N3O4S2 |

Molecular Weight |

545.8 g/mol |

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |

InChI |

InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

MAUIFYQGIWFDHJ-ZOWNYOTGSA-N |

Isomeric SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSC[C@@H](C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)